molecular formula C8H6BrF3O B12305084 2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol

2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol

Cat. No.: B12305084
M. Wt: 255.03 g/mol
InChI Key: HDGXPRJZVNAKCW-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol is a chemical compound with the molecular formula C8H6BrF3O It is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol typically involves the reaction of 4-bromo-3-fluorobenzene with difluoroethanol under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding fluorophenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of 2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethanone.

    Reduction: Formation of 2-(3-Fluorophenyl)-2,2-difluoroethan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its ability to form strong interactions with biological macromolecules. The hydroxyl group allows for hydrogen bonding, which can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorophenol: Similar in structure but lacks the difluoroethanol moiety.

    1-Bromo-4-fluorobenzene: Contains a bromine and fluorine atom but lacks the hydroxyl group.

    Methyl 2-(4-bromo-3-fluorophenyl)acetate: Contains a similar aromatic ring but with different functional groups.

Uniqueness

2-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol is unique due to the combination of bromine, fluorine, and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C8H6BrF3O

Molecular Weight

255.03 g/mol

IUPAC Name

2-(4-bromo-3-fluorophenyl)-2,2-difluoroethanol

InChI

InChI=1S/C8H6BrF3O/c9-6-2-1-5(3-7(6)10)8(11,12)4-13/h1-3,13H,4H2

InChI Key

HDGXPRJZVNAKCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CO)(F)F)F)Br

Origin of Product

United States

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